molecular formula C20H15N3O B14018207 (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one

(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one

Cat. No.: B14018207
M. Wt: 313.4 g/mol
InChI Key: YTIARQDLTLPRGG-UHFFFAOYSA-N
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Description

(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with 2,2-diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for synthetic chemists.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. Hydrazones are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research could focus on evaluating the efficacy and safety of this compound in different biological systems.

Industry

In industry, the compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers or used as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one include other hydrazones and indolin-2-one derivatives. Examples might include:

  • (E)-3-(2,2-Diphenylhydrazono)indolin-2-one
  • 3-(2,2-Diphenylhydrazono)indolin-2-one (without the (Z)-configuration)
  • Other substituted hydrazones with different aryl or alkyl groups

Uniqueness

The uniqueness of this compound lies in its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration might confer distinct properties compared to its (E)-isomer or other related compounds.

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

(3Z)-3-(diphenylhydrazinylidene)-1H-indol-2-one

InChI

InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24)

InChI Key

YTIARQDLTLPRGG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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